4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide
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Overview
Description
4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyridazinone core, a p-tolyl group, and a thiazole moiety, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazinone Core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.
Attachment of the Thiazole Moiety: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Final Coupling Reaction: The final step involves coupling the pyridazinone intermediate with the thiazole derivative using amide bond formation techniques, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the pyridazinone core, potentially converting the keto group to a hydroxyl group.
Substitution: The thiazole and pyridazinone rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents, nucleophiles, and bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Products may include p-toluic acid or p-tolualdehyde.
Reduction: Products may include hydroxylated derivatives of the pyridazinone ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound may exhibit various activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research often focuses on its interaction with biological targets and its potential as a lead compound for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may serve as candidates for the treatment of diseases such as cancer, bacterial infections, or inflammatory conditions.
Industry
Industrially, this compound can be used in the development of new materials, agrochemicals, or pharmaceuticals. Its versatile reactivity makes it valuable for various applications.
Mechanism of Action
The mechanism of action of 4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by inhibiting or activating these targets, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and interactions involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide
- 4-(6-oxo-3-(m-tolyl)pyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide
- 4-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide
Comparison
Compared to its analogs, 4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide may exhibit unique properties due to the position of the p-tolyl group. This positional difference can influence the compound’s reactivity, biological activity, and overall stability. The presence of the thiazole ring also adds to its distinctiveness, potentially enhancing its interaction with biological targets.
Properties
IUPAC Name |
4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-(1,3-thiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-13-4-6-14(7-5-13)15-8-9-17(24)22(21-15)11-2-3-16(23)20-18-19-10-12-25-18/h4-10,12H,2-3,11H2,1H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVGOXRVCNNQIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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